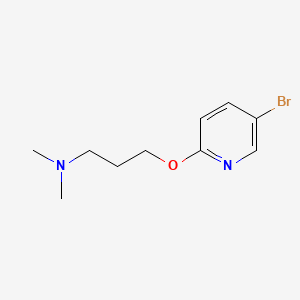

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

説明

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, also referred to as 3-Bromo-N,N-dimethylpropan-1-amine, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a white powder that is soluble in water and organic solvents. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of many other compounds. It has been used in the development of pharmaceuticals, pesticides, and other products.

科学的研究の応用

Arylation and Amination Reactions

Bromopyridines, including compounds similar to "3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine," are crucial intermediates in arylation and amination reactions. These reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and materials. The palladium-catalyzed arylation of amines with 3-bromopyridine, for example, produces N-(pyridin-3-yl)-substituted amines with high yields, showcasing the role of bromopyridines in facilitating N-arylation reactions to obtain derivatives with potential biological activity (Averin et al., 2013).

Synthesis of C-ribonucleosides

Bromopyridines serve as key intermediates in the synthesis of C-ribonucleosides, which are of interest in medicinal chemistry due to their potential biological activities. A modular approach to synthesizing diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides has been developed. This methodology enables the regioselective introduction of various functional groups, providing a platform for the synthesis of novel nucleoside analogues with potential therapeutic applications (Štefko et al., 2011).

Mechanistic Insights in Chemical Reactions

The study of bromopyridine compounds, including their reactions under specific conditions, provides valuable mechanistic insights. For instance, the unusual regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, leading to highly substituted nicotinic acid derivatives, showcases the impact of steric factors on chemical reactivity and selectivity. Such studies not only enrich our understanding of reaction mechanisms but also facilitate the design of novel synthetic routes for pharmacologically relevant compounds (Robert et al., 2006).

Antagonists for Receptor Studies

Research on bromopyridine derivatives extends into the development of receptor antagonists, such as the selective Orexin-1 Receptor (OX1R) antagonist, which demonstrates the role of OX1R in stress-induced hyperarousal without inducing hypnotic effects. This highlights the therapeutic potential of bromopyridine compounds in treating disorders associated with stress or hyperarousal states, offering insights into new pharmacological treatments (Bonaventure et al., 2015).

特性

IUPAC Name |

3-(5-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZCQLBVBUYBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681376 | |

| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine | |

CAS RN |

1248399-37-2 | |

| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)

![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)